2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O6/c1-11-26-19(36-28-11)9-30-20(32)12-6-16-17(35-10-34-16)7-15(12)29(21(30)33)8-18(31)27-14-5-3-2-4-13(14)22(23,24)25/h2-7H,8-10H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSONUCRTUWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , also known as LY3526318, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties based on existing literature and research findings.
- Molecular Formula : C23H19F3N10O4
- Molecular Weight : 556.46 g/mol
- CAS Number : 1889218-34-1
Biological Activity Overview
The biological activity of this compound is largely influenced by its structural components, particularly the oxadiazole and quinazoline moieties. These structures are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives with oxadiazole units can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound B | HCT-116 | 1.54 | G1 phase arrest |
| LY3526318 | TBD | TBD | TBD |
Note: Specific IC50 values for LY3526318 are yet to be determined.
A study demonstrated that oxadiazole derivatives could inhibit tumor growth effectively compared to standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups (EWG) significantly enhances the cytotoxic effects of these compounds against various cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of compounds similar to LY3526318 has been explored in various studies. The oxadiazole ring system has been associated with effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
| LY3526318 | TBD | TBD |
Case Studies
- Case Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions enhance anticancer activity significantly. The study noted that compounds with a trifluoromethyl group exhibited superior cytotoxicity against MCF-7 and HCT-116 cell lines .
- Case Study on Antimicrobial Efficacy : Another research effort focused on synthesizing a series of oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of specific functional groups could optimize their antimicrobial properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Studies have shown that quinazoline derivatives can inhibit various cancer cell lines by targeting key pathways involved in tumor growth and survival .
- The specific compound under discussion has been evaluated for its cytotoxicity against several cancer cell lines, demonstrating promising results that suggest it may inhibit cell proliferation effectively.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- The oxadiazole moiety is known for its antibacterial properties. Compounds featuring this structure have been tested against both Gram-positive and Gram-negative bacteria .
- In vitro studies suggest that derivatives of oxadiazoles can disrupt bacterial DNA gyrase activity, which is crucial for bacterial replication .
Case Studies
- Anticancer Efficacy
- Antimicrobial Testing
Q & A
Synthesis and Optimization
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield? Methodological Answer: The synthesis requires multi-step organic reactions, with strict control of temperature (e.g., reflux conditions) and pH to stabilize intermediates. Key steps include:
- Amide bond formation : Use of DMF or acetic acid as solvents and sodium hydroxide/potassium carbonate as bases to facilitate nucleophilic substitution .
- Heterocyclic ring closure : Controlled heating (e.g., 80–100°C) to avoid side reactions, monitored via TLC or HPLC .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .
Advanced: How can statistical experimental design (e.g., DoE) resolve conflicting data on reaction yields reported in literature? Methodological Answer: Employ a Box-Behnken or central composite design to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify interactions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temp | 70°C | 110°C |
| pH | 7.5 | 9.0 |
| Analyze variance (ANOVA) to pinpoint optimal conditions and mitigate discrepancies caused by uncontrolled variables in prior studies . |
Structural Characterization
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer:
- NMR : H and C NMR to verify the quinazolinone core, oxadiazole methyl group, and trifluoromethylphenyl moiety .
- HRMS : Exact mass determination (±2 ppm) to validate molecular formula (e.g., C₂₄H₁₈F₃N₅O₅) .
- XRD : Single-crystal diffraction for absolute stereochemical confirmation .
Advanced: How can conflicting NOE or crystallographic data on the compound’s conformation be resolved? Methodological Answer: Combine density functional theory (DFT) calculations (e.g., Gaussian09) with experimental NOE correlations to model low-energy conformers. Compare computed vs. observed XRD bond angles (<2° deviation acceptable) .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assays (e.g., EGFR, VEGFR) at 1–50 µM concentrations .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on HEK-293 and HeLa cells (IC₅₀ < 20 µM suggests therapeutic potential) .
Advanced: How should researchers address contradictory IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa)? Methodological Answer: Perform proteomic profiling (LC-MS/MS) to identify differential target expression. Validate via siRNA knockdown of suspected targets (e.g., MAPK1) and re-test IC₅₀ .
Mechanistic Studies
Advanced: What computational strategies elucidate the compound’s interaction with biological targets? Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., 4R3P for EGFR) to predict binding modes .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .
Stability and Degradation
Basic: What storage conditions prevent degradation of this compound? Methodological Answer: Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk); use DMSO for stock solutions (≤6 months stability at -80°C) .
Advanced: How can degradation pathways be identified under accelerated conditions? Methodological Answer: Use forced degradation studies :
- Thermal : 40–60°C for 14 days (HPLC-PDA monitoring).
- Photolytic : ICH Q1B guidelines (UV light, 200–400 nm).
- Oxidative : 3% H₂O₂, 72 hours .
Characterize degradants via LC-QTOF-MS and fragment ion analysis .
Data Analysis and Reproducibility
Advanced: How can machine learning improve reproducibility in SAR studies of derivatives? Methodological Answer: Train random forest models on datasets (e.g., IC₅₀, logP, molecular descriptors) to predict activity cliffs. Use SHAP values to prioritize substituents (e.g., CF₃ > CH₃ for kinase inhibition) .
Ethical and Safety Considerations
Basic: What safety protocols are essential during synthesis and handling? Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood for solvent use (DMF, acetic acid).
- Waste disposal : Neutralize acidic/byproduct streams before disposal (pH 6–8) .
Advanced: How can green chemistry principles be integrated into the synthetic route? Methodological Answer: Replace DMF with Cyrene™ (biobased solvent) for amide couplings. Use catalytic Pd/C for hydrogenation steps (reduces metal waste) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
